3,3-dimethyl-6-(morpholin-4-yl)-8-propyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile
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Overview
Description
3,3-DIMETHYL-6-(MORPHOLIN-4-YL)-8-PROPYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE is a complex organic compound with a unique structure that includes a pyrano[3,4-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-DIMETHYL-6-(MORPHOLIN-4-YL)-8-PROPYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrano[3,4-c]pyridine core, followed by the introduction of the morpholine and propyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
3,3-DIMETHYL-6-(MORPHOLIN-4-YL)-8-PROPYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
3,3-DIMETHYL-6-(MORPHOLIN-4-YL)-8-PROPYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3,3-DIMETHYL-6-(MORPHOLIN-4-YL)-8-PROPYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrano[3,4-c]pyridine derivatives with different substituents. Examples include:
- 3,3-DIMETHYL-8-MORPHOLIN-4-YL-6-(2-OXO-2-PIPERIDIN-1-YLETHOXY)-1,4-DIHYDROPYRANO[3,4-C]PYRIDINE-5-CARBONITRILE
- 9-ETHYL-6,6-DIMETHYL-8-[4-(MORPHOLIN-4-YL)PIPERIDIN-1-YL]-11-OXO-6,11-DIHYDRO-5H-BENZO[B]CARBAZOLE-3-CARBONITRILE
Uniqueness
The uniqueness of 3,3-DIMETHYL-6-(MORPHOLIN-4-YL)-8-PROPYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE lies in its specific substituents and the resulting chemical and biological properties. These unique features make it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H25N3O2 |
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Molecular Weight |
315.4 g/mol |
IUPAC Name |
3,3-dimethyl-6-morpholin-4-yl-8-propyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile |
InChI |
InChI=1S/C18H25N3O2/c1-4-5-16-15-12-23-18(2,3)10-13(15)14(11-19)17(20-16)21-6-8-22-9-7-21/h4-10,12H2,1-3H3 |
InChI Key |
NKBDCWQOKYDBJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=C(C2=C1COC(C2)(C)C)C#N)N3CCOCC3 |
Origin of Product |
United States |
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